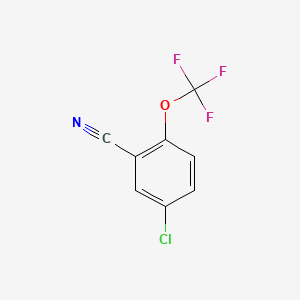

5-Chloro-2-(trifluoromethoxy)benzonitrile

説明

特性

IUPAC Name |

5-chloro-2-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBALELAICTYSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101272649 | |

| Record name | 5-Chloro-2-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101272649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092461-25-0 | |

| Record name | 5-Chloro-2-(trifluoromethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101272649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Halogen Exchange Fluorination Using Alkali Metal Fluorides

One common method involves starting from dichlorobenzonitrile derivatives and substituting chlorine with fluorine or trifluoromethoxy groups using alkali metal fluorides such as potassium fluoride or tetraalkylammonium fluorides. The reaction is typically carried out in dipolar aprotic solvents (e.g., dimethyl sulfoxide, N-methylpyrrolidone) at elevated temperatures (80–250 °C) with phase transfer catalysts to improve fluoride ion availability.

- Example: 2,4-dichloro-5-fluorobenzonitrile reacted with alkali metal fluoride in presence of phase transfer catalyst at 175 °C for 8 hours yielded fluorinated benzonitrile derivatives.

Nucleophilic Aromatic Substitution (SNAr) for Trifluoromethoxy Group Introduction

The trifluoromethoxy group can be introduced by nucleophilic displacement of a suitable leaving group (e.g., chloro) on the aromatic ring by trifluoromethoxide ion or related reagents.

- This method requires careful control of temperature and solvent to favor substitution over side reactions.

Cyanation Reactions

The nitrile group is introduced by cyanation of halogenated aromatic precursors, often using sodium or potassium cyanide in polar aprotic solvents like dimethylacetamide or dimethyl sulfoxide at 90–100 °C.

- Example: 2-fluoro-3-chlorotrifluoromethane was converted to 2-chloro-6-trifluoromethylbenzonitrile by reaction with sodium cyanide in dry N,N-dimethylacetamide at 90 °C for 4 hours, achieving yields around 87%.

Multi-step Synthesis Involving Oxidation and Chlorination

Some routes start from methylpyridine derivatives, which are oxidized and chlorinated stepwise to obtain chlorinated trifluoromethyl intermediates, which can then be fluorinated and cyanated.

- For example, 3-methylpyridine is oxidized with hydrogen peroxide, chlorinated with benzoyl chloride, and then fluorinated with potassium fluoride in presence of phase transfer catalysts to give chlorotrifluoromethyl pyridine derivatives.

- Phase transfer catalysts (e.g., tetraalkylammonium salts, cetyl trimethylammonium bromide) significantly enhance the fluorination efficiency by increasing fluoride ion solubility in organic solvents.

- Reaction temperature and time are critical parameters; higher temperatures (up to 175 °C) and longer reaction times improve substitution but require careful control to avoid decomposition.

- Using dipolar aprotic solvents like dimethyl sulfoxide and N-methylpyrrolidone facilitates nucleophilic substitutions and cyanations due to their high polarity and ability to stabilize ionic intermediates.

- Crude intermediates can often be used directly in subsequent steps without purification, improving overall process efficiency and yield.

- The synthetic route involving oxidation of methylpyridine derivatives followed by chlorination and fluorination provides a versatile approach to access halogenated trifluoromethyl aromatic compounds, which can be adapted for benzonitrile derivatives.

The preparation of 5-chloro-2-(trifluoromethoxy)benzonitrile is typically achieved through multi-step synthesis involving:

- Halogen exchange fluorination of chlorinated benzonitrile precursors using alkali metal fluorides and phase transfer catalysts.

- Cyanation of halogenated trifluoromethyl intermediates in polar aprotic solvents.

- Strategic use of oxidation and chlorination reactions to prepare suitable intermediates.

- Optimization of reaction conditions (temperature, time, solvent, catalyst) to maximize yield and purity.

These methods are supported by diverse research patents and literature demonstrating high yields (typically above 85%) and scalable reaction conditions suitable for industrial applications.

化学反応の分析

Types of Reactions

5-Chloro-2-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions often require the presence of a base and may be conducted under reflux conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound.

科学的研究の応用

Pharmaceutical Applications

Antiviral and Antimicrobial Properties

Research indicates that compounds similar to 5-Chloro-2-(trifluoromethoxy)benzonitrile exhibit promising antiviral activity. For instance, studies have demonstrated that modifications to the benzonitrile structure can enhance pharmacokinetic properties and antiviral efficacy against various viral strains . The trifluoromethoxy group is particularly noted for improving the biological activity of pharmaceutical agents.

Analgesic and Anti-inflammatory Effects

The compound is being investigated for its potential in developing new analgesics and anti-inflammatory drugs. Its derivatives have shown favorable interactions with biological targets, suggesting that they could lead to effective treatments for pain management .

Case Study: Synthesis of Antiviral Agents

A recent study synthesized derivatives of 5-Chloro-2-(trifluoromethoxy)benzonitrile, evaluating their structure-activity relationships. Compounds were tested for their antiviral properties, revealing that specific substitutions could significantly enhance activity against certain viruses .

Agrochemical Applications

Pesticide Development

5-Chloro-2-(trifluoromethoxy)benzonitrile serves as an intermediate in the synthesis of agrochemicals, particularly pesticides. Its unique chemical structure allows for the development of targeted pesticides that minimize environmental impact while effectively controlling pest populations .

| Application Area | Key Benefits |

|---|---|

| Pesticide Development | Targeted action, reduced environmental impact |

| Pharmaceutical Research | Enhanced biological activity, potential for new drug development |

Material Science

Specialty Polymers and Coatings

In material science, this compound is used to produce specialty polymers and coatings that exhibit enhanced chemical resistance and durability. These properties are crucial in industrial applications where materials are exposed to harsh environments .

Case Study: Polymer Development

Research has shown that incorporating 5-Chloro-2-(trifluoromethoxy)benzonitrile into polymer formulations can improve their thermal stability and resistance to solvents. This has significant implications for industries requiring durable materials .

Synthesis of Fluorinated Compounds

5-Chloro-2-(trifluoromethoxy)benzonitrile is instrumental in synthesizing fluorinated compounds, which are valuable in various applications, including refrigerants and solvents. The trifluoromethoxy group enhances the stability and reactivity of these compounds, making them suitable for industrial use .

作用機序

The mechanism of action of 5-Chloro-2-(trifluoromethoxy)benzonitrile depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the nitrile group can form interactions with enzymes or receptors, influencing biological pathways. The trifluoromethoxy group can enhance the compound’s stability and bioavailability .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs with Halogen and Trifluoromethoxy Substituents

Analogs with Trifluoromethyl vs. Trifluoromethoxy Groups

Analogs with Functional Group Variations

Key Research Findings

Electronic Effects : The -OCF₃ group in 5-Chloro-2-(trifluoromethoxy)benzonitrile provides a balance of electron withdrawal and hydrogen-bonding capability, unlike the purely hydrophobic -CF₃ group. This makes it more suitable for targeting polar enzyme active sites .

Synthetic Accessibility : The compound’s synthesis likely involves Ullmann coupling or nucleophilic aromatic substitution to introduce -OCF₃, as seen in related trifluoromethoxy-containing compounds ().

生物活性

5-Chloro-2-(trifluoromethoxy)benzonitrile (CAS No. 1092461-25-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

5-Chloro-2-(trifluoromethoxy)benzonitrile features a trifluoromethoxy group, which is known to enhance the lipophilicity and metabolic stability of compounds. The presence of chlorine and trifluoromethyl groups can significantly influence the compound's interaction with biological targets.

The biological activity of 5-Chloro-2-(trifluoromethoxy)benzonitrile is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethoxy group can enhance binding affinity, potentially leading to increased potency against certain biological pathways.

Antitumor Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit notable antitumor properties. For instance, derivatives of benzonitriles have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of DNA synthesis, leading to cell death.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Benzonitrile Derivative A | MCF-7 | 10 | DNA synthesis inhibition |

| Benzonitrile Derivative B | HuTu 80 | 15 | Apoptosis induction |

| 5-Chloro-2-(trifluoromethoxy)benzonitrile | M-HeLa | TBD | TBD |

Note: TBD = To Be Determined based on future studies.

Antimicrobial Activity

Compounds with similar fluorinated structures have demonstrated antimicrobial properties. The trifluoromethoxy group can enhance the interaction with bacterial membranes, potentially leading to increased efficacy against resistant strains.

Case Studies

- Study on Cytotoxicity : A study investigating the cytotoxic effects of various benzonitrile derivatives found that those with electron-withdrawing groups like trifluoromethyl exhibited enhanced activity against breast cancer cell lines (MCF-7). The study highlighted the importance of structural modifications in enhancing biological activity .

- Antimicrobial Efficacy : Research has shown that fluorinated compounds possess unique mechanisms that allow them to disrupt bacterial cell membranes more effectively than their non-fluorinated counterparts. This research supports the potential use of 5-Chloro-2-(trifluoromethoxy)benzonitrile in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-(trifluoromethoxy)benzonitrile, and how can competing substitution reactions be minimized?

- Methodology : Target compound synthesis can leverage halogenation and trifluoromethoxy group introduction. For example, nucleophilic aromatic substitution (SNAr) using trifluoromethoxy precursors under anhydrous conditions (e.g., KF/18-crown-6 in DMF at 80–100°C) is effective. Competing side reactions (e.g., displacement of chloride by trifluoromethoxy groups) can be suppressed by controlling reaction temperature and stoichiometry .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm regioselectivity using NMR to verify trifluoromethoxy placement .

Q. How can the physicochemical properties (e.g., solubility, stability) of 5-Chloro-2-(trifluoromethoxy)benzonitrile be experimentally determined?

- Solubility : Perform gradient solubility tests in polar (DMSO, acetonitrile) and non-polar solvents (hexane) at 25°C.

- Stability : Conduct accelerated degradation studies under acidic/basic conditions (pH 1–13) and thermal stress (40–60°C) for 24–72 hours, analyzing degradation products via LC-MS .

- Hygroscopicity : Use dynamic vapor sorption (DVS) to assess moisture uptake, critical for storage recommendations .

Q. What spectroscopic techniques are optimal for structural elucidation of this compound?

- NMR : and NMR to confirm aromatic substitution patterns; NMR to verify trifluoromethoxy group integrity.

- IR : Characterize nitrile (C≡N) stretching vibrations (~2230 cm) and C-F bonds (~1100–1200 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How does 5-Chloro-2-(trifluoromethoxy)benzonitrile perform as a precursor in Suzuki-Miyaura coupling reactions?

- Reactivity : The chloro substituent can be replaced by boronic acids under Pd catalysis. Optimize conditions (e.g., Pd(PPh), NaCO, dioxane/HO at 80°C) to achieve >80% yield.

- Challenges : Steric hindrance from the trifluoromethoxy group may slow coupling; use bulky ligands (e.g., SPhos) to enhance efficiency .

- Validation : Analyze coupling products via X-ray crystallography (as in ) to confirm regiochemistry .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

- Case Study : If conflicting cytotoxicity results arise, validate assays using orthogonal methods (e.g., ATP-based viability vs. apoptosis markers).

- Metabolic Stability : Use liver microsome assays (human/rat) to assess CYP450-mediated degradation. Adjust substituents (e.g., replacing Cl with CF) to improve half-life .

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to distinguish structure-activity relationships (SAR) from assay-specific artifacts .

Q. How can intermolecular interactions (e.g., hydrogen bonding, π-stacking) of this compound be exploited in material science?

- Crystal Engineering : Co-crystallize with complementary hydrogen-bond donors (e.g., carboxylic acids) to design porous frameworks. highlights intramolecular O–H⋯N bonds stabilizing molecular conformation, which can guide co-crystal design .

- Electronic Properties : Measure charge-transfer interactions via UV-Vis and cyclic voltammetry. The electron-withdrawing trifluoromethoxy and nitrile groups enhance electron-deficient character, useful in organic semiconductors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。